Cas no 885518-57-0 (4,6-Dibromo-1H-indazole-3-carboxaldehyde)

4,6-Dibromo-1H-indazole-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 4,6-Dibromo-1H-indazole-3-carboxaldehyde
- 4,6-dibromo-2H-indazole-3-carbaldehyde
- DTXSID80646147
- 885518-57-0
- DB-367142
- AKOS015961836
-
- インチ: InChI=1S/C8H4Br2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
- InChIKey: OMTFHDJTXYJYKN-UHFFFAOYSA-N
計算された属性
- 精确分子量: 303.86699Da
- 同位素质量: 301.86904Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 214
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 45.8Ų
4,6-Dibromo-1H-indazole-3-carboxaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D426988-2mg |
4,6-Dibromo-1H-indazole-3-carboxaldehyde |
885518-57-0 | 2mg |
$ 65.00 | 2022-06-05 | ||
TRC | D426988-1mg |
4,6-Dibromo-1H-indazole-3-carboxaldehyde |
885518-57-0 | 1mg |
$ 50.00 | 2022-06-05 | ||
TRC | D426988-10mg |
4,6-Dibromo-1H-indazole-3-carboxaldehyde |
885518-57-0 | 10mg |
$ 135.00 | 2022-06-05 |
4,6-Dibromo-1H-indazole-3-carboxaldehyde 関連文献
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
4,6-Dibromo-1H-indazole-3-carboxaldehydeに関する追加情報
Comprehensive Overview of 4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS No. 885518-57-0)
4,6-Dibromo-1H-indazole-3-carboxaldehyde (CAS No. 885518-57-0) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated indazole derivative is characterized by its unique molecular structure, featuring two bromine atoms at the 4 and 6 positions and a formyl group at the 3-position of the indazole ring. Its chemical formula is C8H4Br2N2O, with a molecular weight of 295.94 g/mol. The compound's distinct electronic properties and reactivity make it a valuable intermediate in the synthesis of more complex molecules.
In recent years, the demand for 4,6-Dibromo-1H-indazole-3-carboxaldehyde has surged due to its potential applications in drug discovery and material science. Researchers are particularly interested in its role as a building block for designing novel kinase inhibitors and antimicrobial agents. The compound's bromine substituents enhance its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal in modern medicinal chemistry. Additionally, its aldehyde functionality allows for further derivatization, enabling the creation of diverse biologically active compounds.
The synthesis of 4,6-Dibromo-1H-indazole-3-carboxaldehyde typically involves multistep organic reactions, including bromination and formylation of the indazole core. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure its purity and structural integrity. Given its high reactivity, proper handling and storage conditions are essential to maintain its stability. The compound is usually stored under inert atmospheres and at controlled temperatures to prevent degradation.
From an industrial perspective, 4,6-Dibromo-1H-indazole-3-carboxaldehyde is increasingly used in the development of organic electronic materials. Its electron-deficient nature makes it a candidate for designing organic semiconductors and light-emitting diodes (OLEDs). This aligns with the growing trend toward sustainable technologies and green chemistry, as industries seek alternatives to traditional inorganic materials. The compound's versatility also extends to catalysis, where it serves as a ligand or precursor in transition metal-catalyzed reactions.
In the context of search engine optimization (SEO) and user queries, 4,6-Dibromo-1H-indazole-3-carboxaldehyde is often associated with terms like "brominated indazole synthesis," "indazole derivatives in drug development," and "applications of heterocyclic aldehydes." These long-tail keywords reflect the compound's niche yet expanding relevance in scientific literature. Furthermore, questions such as "How is 4,6-Dibromo-1H-indazole-3-carboxaldehyde used in medicinal chemistry?" or "What are the spectroscopic properties of brominated indazoles?" are frequently searched, highlighting the need for detailed, accessible information.
Looking ahead, the potential of 4,6-Dibromo-1H-indazole-3-carboxaldehyde in personalized medicine and targeted therapy is a promising area of exploration. Its ability to modulate biological pathways and interact with enzyme active sites positions it as a key player in the next generation of therapeutic agents. As research continues to uncover its multifaceted applications, this compound is poised to remain at the forefront of chemical innovation.
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